2-StyrenylZinc bromide
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Overview
Description
2-StyrenylZinc bromide is an organozinc compound with the chemical formula C₈H₇BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-StyrenylZinc bromide can be synthesized through the reaction of styrene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF)The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is usually produced as a solution in THF, which is then packaged and distributed for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-StyrenylZinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Addition Reactions: It can add to various electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the products are often biaryl compounds, while in addition reactions, the products can be more complex organic molecules .
Scientific Research Applications
2-StyrenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-StyrenylZinc bromide involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on reaction intermediates. This allows for the efficient formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the vinyl group present in 2-StyrenylZinc bromide.
Vinylzinc bromide: Contains a vinyl group but lacks the aromatic ring.
Benzylzinc bromide: Similar but with a different substitution pattern on the aromatic ring
Uniqueness
This compound is unique due to its combination of a vinyl group and an aromatic ring, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly useful in the formation of complex organic molecules that require both aromatic and vinyl functionalities .
Properties
Molecular Formula |
C8H7BrZn |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
KQUOXSSMTSXAAZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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